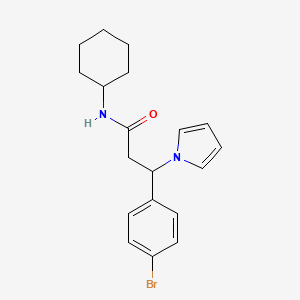

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-N-cyclohexyl-3-pyrrol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O/c20-16-10-8-15(9-11-16)18(22-12-4-5-13-22)14-19(23)21-17-6-2-1-3-7-17/h4-5,8-13,17-18H,1-3,6-7,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJZURILYBGGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(C2=CC=C(C=C2)Br)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206849 | |

| Record name | β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866040-51-9 | |

| Record name | β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866040-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromophenyl Group Introduction

The bromophenyl moiety is typically introduced via electrophilic aromatic substitution using brominating agents such as bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃). Alternatively, directed ortho-bromination employs N-bromosuccinimide (NBS) with catalytic palladium(II) acetate under mild conditions (40–60°C). Solvent selection (e.g., dichloromethane or tetrahydrofuran) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields (78–92%).

Pyrrole Ring Formation

Pyrrole synthesis traditionally relies on Paal-Knorr cyclization, wherein 1,4-diketones react with primary amines under acidic conditions. However, modern protocols utilize copper-hydride (CuH)-catalyzed enyne-nitrile coupling, as demonstrated by Zhang et al.. This method employs 1,3-enynes and nitriles in 1,4-dioxane at 50°C, achieving 85% NMR yield with (PhO)₃P as a ligand (Table 1).

Table 1: CuH-Catalyzed Pyrrole Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI/(PhO)₃P | 85 |

| Solvent | 1,4-Dioxane | 85 |

| Temperature | 50°C | 85 |

| Nitrile Equivalents | 1.2 | 85 |

Regioselectivity arises from the CuH-mediated hydrometalation of enynes, followed by nitrile insertion and cyclization. Density functional theory (DFT) calculations confirm that the transition state favors 2,5-substituted pyrroles due to lower activation energy (ΔG‡ = 18.7 kcal/mol).

Cyclohexyl Amide Bond Formation

The final amidation step couples the pyrrole intermediate with cyclohexylamine. Classical methods use carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt), but rhodium-catalyzed oxidative amidation offers superior efficiency. A Rh(COD)₂BF₄/BINAP system in benzene/water (80°C) achieves 86% yield by activating allylic alcohols in situ (Scheme 1).

Scheme 1: Rh-Catalyzed Amidation Mechanism

- Oxidative Activation : Rh(I) oxidizes the allylic alcohol to an α,β-unsaturated ketone.

- Nucleophilic Attack : Cyclohexylamine attacks the ketone, forming an enamine intermediate.

- Reductive Elimination : Rh(0) mediates C–N bond formation, releasing the amide product.

Transition Metal-Catalyzed Synthesis Methods

Copper-Hydride Catalyzed Pyrrole Synthesis

The CuH system (CuI, (PhO)₃P, MeOH) enables one-pot synthesis of polysubstituted pyrroles from 1,3-enynes and nitriles. Key advantages include:

- Functional Group Tolerance : Aryl bromides, esters, and heterocycles remain intact under reaction conditions.

- Scalability : Reactions proceed efficiently at 0.5–5.0 mmol scales without yield erosion.

- Regioselectivity Control : Electron-deficient nitriles favor C-2 substitution (94:6 ratio).

Table 2: Substrate Scope for CuH-Catalyzed Pyrroles

| Nitrile Type | Yield (%) | Regioselectivity (Ratio) |

|---|---|---|

| Aromatic (PhCN) | 85 | 92:8 |

| Aliphatic (EtCN) | 72 | 89:11 |

| Heterocyclic (PyCN) | 68 | 90:10 |

Rhodium-Catalyzed Oxidative Amidation

Rhodium complexes facilitate direct amidation without pre-activation of carboxylic acids. Using [Rh(COD)₂]BF₄ (3 mol%), BINAP (3 mol%), and CsOAc (2.5 equiv) in benzene/water, the reaction achieves 86% isolated yield within 4 hours. Competitive experiments reveal preferential amidation of allylic alcohols over aliphatic analogs (4:1 selectivity).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | CuH-Catalyzed | Rh-Catalyzed | Classical EDCl/HOBt |

|---|---|---|---|

| Yield (%) | 85 | 86 | 70 |

| Reaction Time (h) | 12 | 4 | 24 |

| Functional Group Tolerance | High | Moderate | Low |

| Catalyst Cost ($/g) | 12.50 | 45.80 | N/A |

Transition metal methods outperform classical approaches in speed and yield but incur higher catalyst costs. Industrial applications may favor CuH catalysis due to lower rhodium prices and easier ligand synthesis.

Optimization Strategies and Industrial Scalability

Solvent and Temperature Effects

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% (CuH: 7.2 hours; Rh: 2.4 hours). Catalyst immobilization on silica supports enables recycling (>5 cycles, <10% yield drop).

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the bromophenyl group or the amide bond.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Substituent Effects on Properties

- Cyclohexyl vs.

- Pyrrole vs. Oxadiazole/Dihydropyrimidinone: The pyrrole’s NH group could participate in hydrogen bonding, akin to the dihydropyrimidinone’s hydroxyl and carbonyl groups . However, oxadiazole’s electron-deficient aromatic system may favor stronger π-π interactions with biological targets .

- Bromophenyl Positioning : The para-bromo substitution in all compounds likely contributes to steric and electronic effects, influencing receptor binding or crystal packing.

Table 2: Crystallographic Data

| Compound | Hydrogen Bonds | π-π Interactions (Å) | Refinement Software | Reference |

|---|---|---|---|---|

| Dihydropyrimidinone Derivative | N–H⋯O, O–H⋯N | 3.776 | SHELXL |

Biological Activity

3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound characterized by its unique structural features, including a bromophenyl group, a cyclohexyl group, and a pyrrole ring. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C19H23BrN2O

- Molecular Weight : 375.3 g/mol

- CAS Number : 866040-51-9

The biological activities of compounds similar to 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide can be attributed to their interaction with various biological targets. The presence of the bromine atom in the phenyl group enhances its reactivity, potentially influencing its binding affinity to target proteins.

Target Action

Similar compounds have been shown to interact with:

- Kinases : Inhibition of kinase activity can lead to reduced cell proliferation.

- Receptors : Binding to specific receptors can modulate signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives containing a pyrrole ring have demonstrated effectiveness against various bacterial strains.

| Compound Name | Notable Activities |

|---|---|

| 4-bromophenol | Antimicrobial |

| N-cyclohexylpyrrole | Antitumor |

| Pyrrolidine derivatives | Antiviral |

Antitumor Activity

The compound has shown promise in preclinical studies for its antitumor activity. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The antioxidant activity is linked to the ability of the compound to scavenge free radicals and reduce oxidative stress in cells.

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, suggesting potential as an anticancer agent.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.